molecular formula CeH8N8O18 B7908301 Cericammoniumnitrate

Cericammoniumnitrate

Cat. No. B7908301
M. Wt: 548.22 g/mol
InChI Key: WIBGOERAEYJBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cericammoniumnitrate is a useful research compound. Its molecular formula is CeH8N8O18 and its molecular weight is 548.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cericammoniumnitrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cericammoniumnitrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • CAN is used as a catalyst for the green synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, offering an eco-friendly approach for commercial applications (Kidwai, Bhatnagar, & Mishra, 2010).

  • It serves as an efficient catalyst in the synthesis of 2,4,5-triaryl-1H-imidazoles, providing higher yields and shorter reaction times (Sangshetti, Kokare, Kotharkara, & Shinde, 2008).

  • CAN has been widely used in various chemical transformations, including carbon-carbon bond formation, oxidative bond cleavage, nitration, and removal of protecting groups (Hwu & King, 2002).

  • It acts as a versatile catalyst for the esterification of carboxylic acids and alcohols, including steroids and multi-functional natural products (Goswami & Chowdhury, 2000).

  • CAN catalyzes the nucleophilic ring opening of epoxides in alcohols under mild conditions, producing β-alkoxy-alcohols with high regio and stereoselectivity (Iranpoor & Baltork, 1990).

  • It is used in a colorimetric method for the determination of ethanol, forming a colored complex with alcohol (Pinyou, Youngvises, & Jakmunee, 2011).

  • The solution structure of CAN, commonly used in organic synthesis, is challenged, suggesting a dinuclear complex structure, which might provide insight into its reactivity with organic molecules (Demars, Bera, Seifert, Antonio, & Ellis, 2015).

  • CAN is also used in the conversion of epoxides to β-nitrato alcohols under mild conditions (Iranpoor & Salehi, 1995).

  • It has applications in the solid-phase synthesis of N-unsubstituted β-lactams and secondary amides (Gordon & Balasubramanian, 2001).

properties

IUPAC Name

azane;cerium(4+);nitric acid;tetranitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ce.2HNO3.4NO3.2H3N/c;6*2-1(3)4;;/h;2*(H,2,3,4);;;;;2*1H3/q+4;;;4*-1;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBGOERAEYJBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CeH8N8O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cericammoniumnitrate
Reactant of Route 2
Cericammoniumnitrate
Reactant of Route 3
Cericammoniumnitrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.